

Process Development & Scale-Up: Synthesis of Diethyl[3-(2-methoxyphenoxy)propyl]silane

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Compound of Interest

Compound Name:	Diethyl[3-(2-methoxyphenoxy)propyl]silyl
CAS No.:	64483-04-1
Cat. No.:	B14488065

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Executive Summary & Application Context

Target Molecule: Diethyl[3-(2-methoxyphenoxy)propyl]silane CAS Registry Number: 64483-04-1 (related analog) Primary Utility: Organosilicon intermediate for pharmaceutical surface modification, stationary phase functionalization, and specialized polymer synthesis.[1]

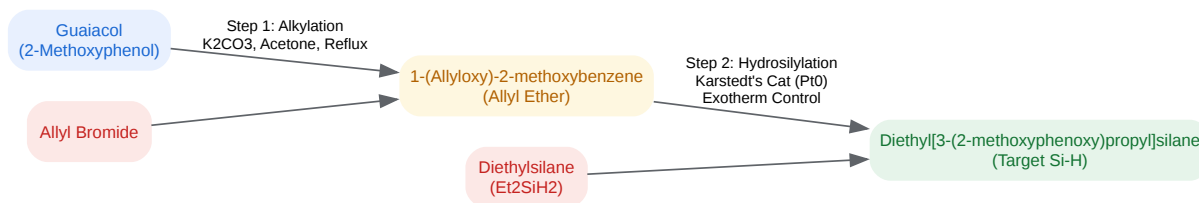
This application note details the scale-up synthesis of the **diethyl[3-(2-methoxyphenoxy)propyl]silyl** moiety. While often referenced as a "silyl" group in literature, the stable isolable reagent is typically the hydrosilane (Si-H) or chlorosilane (Si-Cl) derivative. This guide focuses on the Hydrosilylation route to generate the Si-C bond, which is the critical, safety-sensitive step in scaling this chemistry.

The synthesis is bifurcated into two phases:

- Precursor Synthesis: Etherification of guaiacol to form 1-(allyloxy)-2-methoxybenzene.
- Core Synthesis: Platinum-catalyzed hydrosilylation of the allyl ether with diethylsilane.[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the Chalk-Harrod mechanism for hydrosilylation.[1][2] The choice of the diethylsilyl group provides a balance of steric bulk and reactivity, distinct from the more common dimethyl or triethoxy analogs.



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Figure 1: Retrosynthetic pathway emphasizing the two-step construction of the propyl-silyl linker.

Phase 1: Synthesis of 1-(Allyloxy)-2-methoxybenzene

Objective: High-yield preparation of the alkene precursor free of phenolic impurities.

Scale-Up Considerations

While laboratory protocols often use sodium hydride (NaH) in DMF, this is unsuitable for scale-up due to hydrogen evolution and solvent toxicity. The preferred method for >100g scale is a Williamson ether synthesis utilizing mild bases or Phase Transfer Catalysis (PTC).

Protocol 1: Potassium Carbonate Mediated Alkylation

Scale: 1.0 mol (approx. 124 g Guaiacol)

- Setup: 2L 3-neck round-bottom flask equipped with mechanical stirrer (overhead), reflux condenser, and internal temperature probe.

- Charging: Charge Guaiacol (124.1 g, 1.0 mol), Acetone (600 mL), and anhydrous Potassium Carbonate (, 207 g, 1.5 mol).
 - Note: Milling the improves reaction kinetics.
- Addition: Heat the slurry to a gentle reflux (56°C). Add Allyl Bromide (133 g, 1.1 mol) dropwise over 60 minutes.
 - Safety: Allyl bromide is a lachrymator and alkylating agent. Ensure scrubber is active.
- Reaction: Maintain reflux for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC.[2]
- Workup:
 - Cool to room temperature.[2] Filter off inorganic salts (, excess).
 - Concentrate filtrate under reduced pressure.[3]
 - Dissolve residue in Toluene (300 mL) and wash with 10% NaOH (2 x 100 mL) to remove unreacted guaiacol (Critical for Step 2).
 - Wash with brine, dry over , and strip solvent.
- Purification: Vacuum distillation (bp ~110°C at 10 mmHg).
 - Target Yield: >90% (>148 g).

Phase 2: Hydrosilylation (The Critical Step)

Objective: Selective anti-Markovnikov addition of diethylsilane to the allyl ether.

Mechanism & Catalyst Selection

We utilize Karstedt's Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) over Speier's catalyst (

).

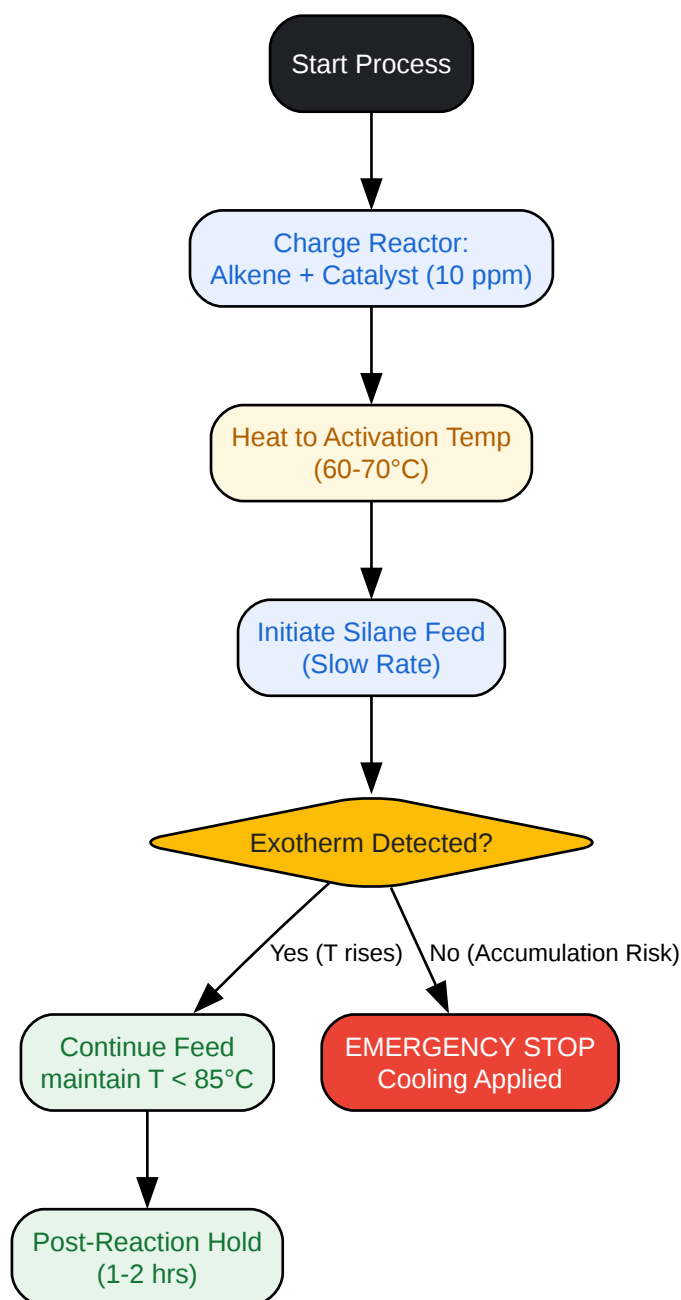
- Why: Karstedt's catalyst exhibits higher activity and lacks the variable induction period associated with Speier's catalyst, making the exotherm predictable—a non-negotiable requirement for scale-up safety [1].

Process Safety Logic (Exotherm Management)

Hydrosilylation is highly exothermic (

). In a "batch" approach (mixing all reagents and heating), the reaction may initiate suddenly ("light-off"), leading to thermal runaway.

- Scale-Up Protocol: Use a Semi-Batch (Feed-Controlled) process. The silane is fed into the alkene/catalyst mixture at the reaction temperature.[4] If the reaction stops (catalyst death), the accumulation of unreacted silane is minimized.



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Figure 2: Semi-batch logic for controlling hydrosilylation exotherms.

Protocol 2: Platinum-Catalyzed Hydrosilylation

Scale: 0.5 mol (approx. 82 g of Allyl Ether)

Reagents:

- 1-(Allyloxy)-2-methoxybenzene (82.1 g, 0.5 mol)
- Diethylsilane () (48.5 g, 0.55 mol) [Note: Use 1.1 eq to drive completion]
- Karstedt's Catalyst (2% Pt in Xylene): Calculate for 20 ppm Pt loading.

Procedure:

- Inerting: Flame-dry a 500 mL 3-neck flask. Flush continuously with dry Nitrogen. Oxygen poisons the catalyst and creates flammability hazards with silanes.
- Base Charge: Add the Allyl Ether (82.1 g) and Toluene (80 mL). Add the calculated Karstedt's catalyst.
- Activation: Heat the mixture to 65°C.
- Controlled Addition: Load Diethylsilane into a pressure-equalizing addition funnel.
- Initiation: Add 5% of the silane dropwise. Watch the internal temperature.^{[2][3][5]}
 - Validation: The temperature should rise 2–5°C within 2 minutes. This confirms "Light-off."
 - Warning: If no exotherm is observed, DO NOT ADD MORE SILANE. Re-inert, check catalyst, or increase T slightly.
- Main Feed: Once initiation is confirmed, add the remaining silane dropwise over 2 hours. Maintain internal temperature between 70–85°C using the feed rate and an external oil bath.
- Completion: After addition, hold at 80°C for 2 hours.
- QC Check: Analyze by IR. The disappearance of the Si-H peak (approx 2100-2200 cm⁻¹) indicates consumption of the monohydride if making the bis-substituted product, but here we are making the mono-substituted silane from the dihydride.
 - Correction: Since we are using

, the product is

. We expect retention of one Si-H bond but a shift in the chemical environment, and disappearance of the alkene C=C stretch (1640 cm^{-1}).

- Catalyst Removal: Cool to RT. Add activated carbon (5 wt%) and stir for 1 hour to adsorb colloidal platinum. Filter through a Celite pad.[4]

Purification & Characterization

The crude product contains the target silane, potentially trace amounts of the isomer (beta-addition vs alpha-addition), and residual catalyst.

Distillation:

- The target compound is a high-boiling liquid.
- Perform fractional distillation under high vacuum ($<1\text{ mmHg}$).
- Boiling Point Estimation: $\sim 145\text{--}150^\circ\text{C}$ at 0.5 mmHg [2].[1]

Data Summary Table:

Parameter	Specification	Method
Appearance	Clear, colorless oil	Visual
Purity	$> 97.0\%$	GC-FID
Structure Confirmation	$^1\text{H NMR}$	3.9 ppm (-OCH ₃), $0.5\text{--}0.8\text{ ppm}$ (Si-CH ₂)
Residual Pt	$< 10\text{ ppm}$	ICP-MS
Si-H Content	Consistent with mono-hydride	Titration / IR

Safety & Engineering Controls

- Silane Hazards: Diethylsilane releases Hydrogen gas (

) on contact with moisture/bases. Reactor headspace must be purged to a flare or vent line.

- Catalyst Poisoning: Sulfur and amines poison Pt catalysts. Ensure the Guaiacol starting material is free of sulfur contaminants.
- Reaction Runaway: The adiabatic temperature rise can exceed the boiling point of Toluene. Always have an emergency cooling loop or ice bath ready during the feed step.

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